Numerous clinical trials have established Rilpivirine's effectiveness in suppressing HIV viral load. A key study published in the Journal of the American Medical Association (JAMA) evaluated Rilpivirine in treatment-naive individuals. The research found that Rilpivirine, combined with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), achieved high rates of viral suppression (HIV RNA < 50 copies/mL) after 48 weeks, comparable to other established first-line therapies.
Further research explores Rilpivirine's efficacy in treatment-experienced patients. Studies like the one published in BMC Infectious Diseases demonstrate successful viral load suppression when switching to Rilpivirine-based regimens, particularly for those experiencing central nervous system side effects from other NNRTIs []. These findings highlight Rilpivirine's potential role in optimizing treatment strategies for individuals who require a switch due to adverse effects.
Scientific research also focuses on Rilpivirine's safety profile and the development of potential drug resistance. Rilpivirine generally exhibits a favorable tolerability profile with fewer side effects compared to some other NNRTIs []. However, ongoing research continues to evaluate long-term safety and potential interactions with other medications.
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under various brand names, including Edurant and Rekambys, and represents a second-generation NNRTI, offering improved efficacy against HIV strains that exhibit resistance to first-generation NNRTIs. The chemical structure of rilpivirine is characterized by its diarylpyrimidine framework, which contributes to its unique binding properties and mechanism of action against the HIV reverse transcriptase enzyme .
Rilpivirine is generally well-tolerated, but common side effects include rash, headache, and nausea.
In preclinical studies, rilpivirine exhibited low acute oral toxicity in animals []. However, long-term effects and potential carcinogenicity require further investigation.
As with any medication, consult a healthcare professional before using rilpivirine. Standard laboratory safety practices should be followed when handling the compound in research settings.
Rilpivirine's mechanism of action involves non-competitive inhibition of the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the NNRTI binding pocket of the enzyme, rilpivirine induces conformational changes that hinder its ability to synthesize viral DNA from RNA templates . This action effectively reduces viral load in patients with HIV.
Rilpivirine exhibits high antiviral activity against both wild-type HIV-1 and certain resistant strains. Its efficacy is attributed to its structural flexibility, allowing it to adapt to mutations in the reverse transcriptase enzyme. This adaptability reduces the likelihood of resistance development compared to older NNRTIs .
The synthesis of rilpivirine involves a multi-step process. A notable method includes:
Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction time significantly .
Rilpivirine is primarily used as part of combination antiretroviral therapy for HIV/AIDS. Its long half-life allows for less frequent dosing compared to other treatments, making it a favorable option for patients. It can be administered orally or via intramuscular injection, providing flexibility in treatment regimens .
Rilpivirine interacts with several medications due to its metabolism by CYP3A4. Co-administration with drugs that induce this enzyme (e.g., carbamazepine and rifampicin) can significantly reduce rilpivirine levels, compromising its efficacy. Additionally, proton pump inhibitors can affect its absorption due to increased gastric pH, leading to lower plasma concentrations .
Rilpivirine shares similarities with other NNRTIs but exhibits unique characteristics that enhance its clinical utility.
Compound Name | Class | Unique Features |
---|---|---|
Etravirine | NNRTI | High potency against resistant strains; flexible structure. |
Nevirapine | First-generation NNRTI | Lower barrier to resistance; more side effects. |
Delavirdine | First-generation NNRTI | Requires more frequent dosing; less effective against resistant strains. |
Efavirenz | First-generation NNRTI | CNS side effects; less effective against certain strains compared to rilpivirine. |
Rilpivirine's structural flexibility and high protein binding contribute to its effectiveness against resistant HIV strains while maintaining a favorable safety profile compared to older agents .
Rilpivirine demonstrates markedly poor aqueous solubility, with water solubility reported at less than 0.1 mg/mL, classifying it as practically insoluble [1] [2]. This low aqueous solubility is consistent with its classification as a Biopharmaceutics Classification System (BCS) class II compound, characterized by low solubility and high permeability [3]. The compound exhibits pronounced pH-dependent solubility behavior, with significantly enhanced dissolution at lower pH values. Studies demonstrate that rilpivirine shows higher solubility in acidic conditions (pH 1.2) compared to neutral or basic environments (pH 6.8) [4] [3].
In organic solvents, rilpivirine demonstrates variable solubility characteristics. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with reported values ranging from 0.2 to 73 mg/mL depending on the specific experimental conditions [5] [6]. In dimethyl formamide (DMF), rilpivirine exhibits moderate solubility at approximately 0.3 mg/mL [5]. The compound remains insoluble in ethanol [6] [7], while demonstrating solubility in methanol and acetonitrile according to various analytical studies [8]. The solubility in 0.1N hydrochloric acid solution is notably enhanced compared to neutral aqueous media, supporting the pH-dependent dissolution behavior [8].
Rilpivirine exhibits a melting point ranging from 242 to 249°C, indicating good thermal stability under normal storage conditions [9] [10] [11]. Differential scanning calorimetry (DSC) analysis confirms an endothermic transition maximum at 249°C, corresponding to the melting point of the crystalline form [10]. The compound demonstrates a predicted boiling point of 634.1±65.0°C at 760 mmHg, though this value is theoretically calculated rather than experimentally determined [11]. The density of rilpivirine is reported as 1.3±0.1 g/cm³, and the flash point is calculated at 337.3±34.3°C [11].
Forced degradation studies conducted under International Conference on Harmonization (ICH) guidelines reveal that rilpivirine demonstrates varying stability under different stress conditions. Under thermal stress conditions (105°C), the compound shows minimal degradation of 2.67% [12]. Acid degradation studies using 2N hydrochloric acid result in 2.53% degradation, while base degradation with 2N sodium hydroxide shows 1.85% degradation [12]. Oxidative stress conditions using hydrogen peroxide demonstrate moderate degradation at 4.77%, representing the highest degradation observed among the tested conditions [12]. Photolytic degradation under ultraviolet light exposure results in minimal degradation of 1.27%, indicating good photostability [12]. Water-mediated degradation under neutral conditions shows the lowest degradation at 0.78%, confirming excellent stability in aqueous neutral environments [12].
Rilpivirine exhibits characteristic ultraviolet-visible absorption spectra with solvent-dependent variations. In dimethyl sulfoxide (DMSO), the compound displays maximum absorption wavelengths (λmax) in the range of 305-310 nm [13]. In pharmaceutical analytical applications using 0.01N hydrochloric acid as the solvent, the absorption maximum shifts to 280-282 nm, reflecting the influence of pH on the electronic transitions [13] [14]. The compound demonstrates Beer's law compliance in the concentration range of 0.5-3.0 μg/mL when measured at 305 nm [13].
The molar absorptivity and oscillator strengths of rilpivirine vary with solvent conditions. In aqueous media, the compound shows reduced absorption intensity compared to organic solvents, consistent with its limited aqueous solubility [15]. The absorption spectra exhibit characteristic fine structure attributable to the extended conjugated system present in the diarylpyrimidine framework [15]. Temperature-dependent spectroscopic studies reveal minimal changes in absorption characteristics under normal analytical conditions, indicating good spectral stability [15].
Rilpivirine demonstrates intrinsic fluorescence properties with emission wavelengths ranging from 450 to 500 nm when excited at appropriate wavelengths [15] [16]. The fluorescence quantum yield is reported as 1.1% in DMSO, indicating moderate fluorescence efficiency [15] [16]. The emission characteristics are strongly solvent-dependent, with the highest fluorescence intensity observed in pure DMSO compared to aqueous buffer systems [15].
The fluorescence properties of rilpivirine are attributed to the electronic transitions within the aromatic system. Time-dependent density functional theory (TD-DFT) calculations reveal that the emission originates primarily from the S₁ → S₀ electron transition, with major contributions from the LUMO → HOMO transition (97.6%) [15]. The fluorescence lifetime and quantum yield are influenced by solvent polarity and molecular aggregation state, with enhanced emission observed under conditions that restrict intramolecular motion [15].
Rilpivirine exhibits a remarkable aggregation-induced emission (AIE) phenomenon, a photophysical property first characterized for this compound in the context of antiretroviral drug tracking [17] [18]. The AIE mechanism in rilpivirine operates through restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR) and vibration (RIV) when the molecules aggregate [17] [18]. In dilute solution, rilpivirine molecules lack significant luminescence due to efficient non-radiative decay pathways facilitated by molecular flexibility [17].
Upon aggregation, the efficiency of non-radiative deactivation decreases substantially, leading to enhanced fluorescence emission [17]. Single-crystal X-ray crystallographic studies demonstrate that the restricted intramolecular rotation is the primary mechanism responsible for AIE expression in rilpivirine nanocrystals [18]. The molecular flexibility of rilpivirine allows adaptation to aggregated states while maintaining structural integrity, contributing to the stability of the AIE phenomenon [17].
The AIE properties of rilpivirine are manifested as blue fluorescence upon excitation with ultraviolet light. The emission intensity increases significantly upon aggregation, with the phenomenon being reversible and dependent on the degree of molecular packing [17] [18]. Quantum mechanical calculations support the restriction of intramolecular rotation as the dominant mechanism, with the aggregated state providing the necessary structural constraints to enhance radiative decay pathways [17].
The AIE properties of rilpivirine have enabled innovative applications in molecular tracking and drug biodistribution studies [17] [18]. Rilpivirine nanocrystals synthesized through antisolvent precipitation and subsequent size reduction demonstrate endogenous AIE properties that facilitate visualization of intracellular particles in both cell-based and tissue-based assays [17] [18]. The AIE-active drug crystals can be readily detected in CD4⁺ T cells and macrophages, the natural target cells for HIV infection, using flow cytometry and confocal microscopy [17] [18].
The practical applications of rilpivirine AIE extend to pharmaceutical development and therapeutic monitoring. The intrinsic fluorescence properties enable real-time tracking of drug delivery systems without requiring additional fluorescent labels [17] [18]. This capability is particularly valuable for assessing drug penetration into viral reservoir sites and evaluating the efficacy of long-acting antiretroviral formulations [17] [18].
Irritant;Environmental Hazard